N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide
Description
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide is a synthetic sulfonamide-containing heterocyclic compound characterized by a fused thieno[3,4-c]pyrazol core and a hydroxybutanamide side chain. Its structure includes a 5,5-dioxo moiety, conferring sulfone-like properties, and a phenyl group at the 2-position, which enhances aromatic interactions.
Crystallographic studies using SHELX software (specifically SHELXL for refinement) have resolved its molecular geometry, confirming a planar thienopyrazol system and a staggered conformation in the hydroxybutanamide chain . Visualization via ORTEP-3 highlighted intermolecular hydrogen bonds between the sulfone oxygen and the hydroxyl group, stabilizing its crystal lattice .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-11(8-22)18-16(23)17(24)19-15-13-9-27(25,26)10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBMQLQBWAUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized against analogs, including:
- N-(2-hydroxypropyl)-5,5-dioxo-2-phenylthieno[3,4-c]pyrazol-3-amide
- N'-{5,5-dioxo-2-(4-fluorophenyl)thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxypropan-2-yl)ethanediamide
- N-(1-hydroxybutan-2-yl)-5-oxo-2-phenylthieno[3,4-c]pyrazol-3-carboxamide
Structural Comparisons
Key differences arise in substituent groups and sulfone positioning:
Crystallographic data refined via SHELXL reveal that the 4-fluorophenyl group in Analog 2 increases planarity (torsion angle: 3.2° vs. 8.5° in the target compound), enhancing π-π stacking but reducing solubility .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP | 1.92 | 1.78 | 2.15 |
| Aqueous Solubility | 12 µM | 18 µM | 8 µM |
| Melting Point (°C) | 214–216 | 198–200 | 225–227 |
The target compound’s longer hydroxybutanamide side chain improves solubility compared to Analog 2 but reduces membrane permeability relative to Analog 1.
Methodological Considerations
Structural comparisons rely heavily on SHELX -based refinement (e.g., bond-length precision ±0.005 Å) and ORTEP-3 -derived visualization of steric effects . Contradictions in reported bioactivities (e.g., Analog 2’s variable IC₅₀ in independent studies) highlight the need for standardized crystallization protocols to minimize conformational artifacts.
Biological Activity
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(1-hydroxybutan-2-yl)ethanediamide is a complex organic compound that has attracted attention due to its potential biological activities. The compound features a unique thieno[3,4-c]pyrazole framework and various functional groups that may contribute to its pharmacological properties. This article reviews the available data on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. The structure includes several functional groups such as amides and a thieno[3,4-c]pyrazole moiety which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,4-c]pyrazole Framework : This involves the reaction of appropriate precursors under controlled conditions.
- Substitution Reactions : Various nucleophiles or electrophiles are introduced to modify the compound's structure.
- Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Effects : Initial assays indicate that it may possess antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | |
| Anti-inflammatory | Reduces inflammation markers | |
| Antimicrobial | Active against specific bacterial strains |
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cell surface receptors that regulate cellular responses.
- Oxidative Stress Regulation : Modulating oxidative stress pathways to exert protective effects on cells.
Case Studies
While comprehensive clinical data is limited due to the novelty of the compound, some case studies have been conducted:
- In Vitro Studies : Various cancer cell lines have been treated with the compound showing dose-dependent responses in cell viability assays.
- Animal Models : Preliminary studies using animal models have indicated reduced tumor growth and improved survival rates when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
